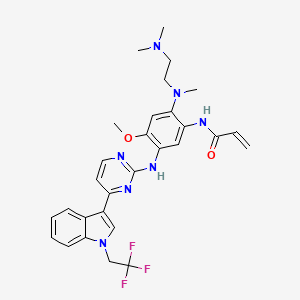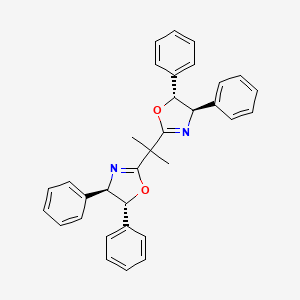
(4R,4'R,5R,5'R)-2,2'-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Übersicht
Beschreibung
(4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is notable for its application in asymmetric catalysis, where it facilitates the formation of chiral products from prochiral substrates. The presence of multiple chiral centers and its rigid structure contribute to its effectiveness in inducing chirality in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The initial step involves the reaction of an amino alcohol with a carboxylic acid or its derivative to form the oxazoline ring. This reaction is usually carried out under dehydrating conditions using reagents such as thionyl chloride or phosphorus trichloride.
Coupling with Propane-2,2-diyl Group: The oxazoline rings are then coupled with a propane-2,2-diyl group. This step often involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazoline, followed by the addition of a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) primarily participates in the following types of reactions:
Asymmetric Catalysis: It is widely used as a ligand in asymmetric catalysis, particularly in reactions such as hydrogenation, cyclopropanation, and Diels-Alder reactions.
Coordination Chemistry: The compound forms stable complexes with various metal ions, which are then used as catalysts in different organic transformations.
Common Reagents and Conditions
Hydrogenation: In asymmetric hydrogenation, the compound is used in combination with metal catalysts such as rhodium or iridium. Typical conditions include the use of hydrogen gas under pressure and a suitable solvent like ethanol or dichloromethane.
Cyclopropanation: For cyclopropanation reactions, the compound is used with copper or rhodium catalysts. The reaction conditions often involve the use of diazo compounds as carbene precursors.
Major Products
The major products formed from reactions involving (4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) are typically chiral molecules with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is extensively used in the development of new catalytic systems for asymmetric synthesis. Its ability to induce chirality makes it a crucial component in the production of enantiomerically pure compounds.
Biology and Medicine
In biology and medicine, the compound’s derivatives are explored for their potential as chiral drugs or drug intermediates. The high selectivity and efficiency of reactions catalyzed by this compound make it an attractive candidate for pharmaceutical applications.
Industry
In the industrial sector, (4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is used in the large-scale production of chiral intermediates and active pharmaceutical ingredients. Its role in asymmetric catalysis helps streamline the synthesis processes, reducing costs and improving yields.
Wirkmechanismus
The mechanism by which (4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects involves the formation of a chiral environment around the metal center in catalytic reactions. This chiral environment facilitates the selective transformation of prochiral substrates into chiral products. The rigid structure of the compound ensures that the chiral induction is consistent and reproducible.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): This compound is similar but lacks the additional phenyl groups, which can affect its steric and electronic properties.
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole): This variant lacks the phenyl groups entirely, making it less effective in certain catalytic applications.
Uniqueness
The presence of the phenyl groups in (4R,4’R,5R,5’R)-2,2’-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) enhances its ability to stabilize metal complexes and improve the selectivity of catalytic reactions. This makes it more effective than its simpler counterparts in inducing chirality and achieving high enantiomeric excess in the products.
Eigenschaften
IUPAC Name |
(4R,5R)-2-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWGNCSTEMMQOQ-SKKKGAJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)
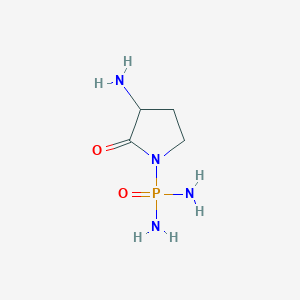

![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)
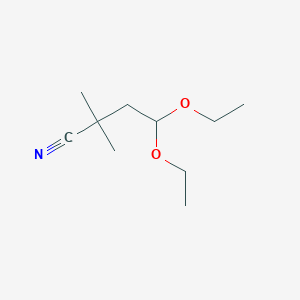
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)




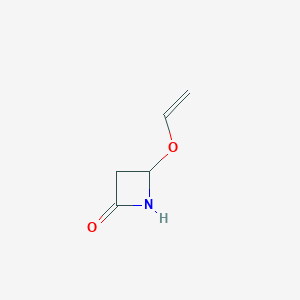
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
